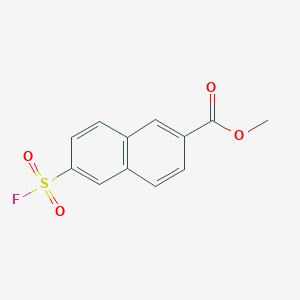

Methyl 6-fluorosulfonylnaphthalene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 6-fluorosulfonylnaphthalene-2-carboxylate” is a chemical compound with the CAS Number: 2305255-15-4 . It has a molecular weight of 268.27 and its IUPAC name is methyl 6- (fluorosulfonyl)-2-naphthoate . The compound is stored at a temperature of 4°C and it is in powder form .

Physical And Chemical Properties Analysis

“Methyl 6-fluorosulfonylnaphthalene-2-carboxylate” is a powder with a molecular weight of 268.27 . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Catalytic Performance in Organic Synthesis

Methyl 6-fluorosulfonylnaphthalene-2-carboxylate has been studied in relation to catalytic processes. For instance, it is used in acylation reactions for synthesizing organic materials such as polyethylene 2,6-naphthalene dicarboxylate (PEN), which is significant in the field of organic chemical synthesis. The catalytic process involving this compound is noted for its green and environmentally friendly attributes, with a simple post-treatment procedure. Modification of the catalysts, like citric acid-modified Hβ molecular sieve, enhances the catalytic activity, increasing the yield and conversion rate of the desired products (Sun et al., 2022).

Application in Molecular Imaging

This compound is used in the synthesis of specific molecular imaging agents. For example, it is a precursor in the synthesis of ApoSense compounds, which are involved in the targeting, binding, and accumulation within cells undergoing apoptotic cell death. This application is particularly relevant in molecular imaging and monitoring antiapoptotic drug treatments, offering significant insights into cellular mechanisms (Basuli et al., 2012).

Photoredox Catalysis

In photoredox catalysis, this compound has been utilized as a carbomethoxydifluoromethylating reagent under visible light conditions. Its reaction with unactivated alkenes, styrenes, or heteroarenes results in the formation of various carbomethoxydifluoromethylated products, illustrating its potential in synthetic organic chemistry (Yu et al., 2016).

Biodegradation Studies

Studies have focused on the biodegradation pathways of compounds like Methyl 6-fluorosulfonylnaphthalene-2-carboxylate. These investigations are crucial for understanding the environmental impact and breakdown of such compounds. For example, research on the anaerobic pathway of polycyclic aromatic hydrocarbon degradation, using naphthalene as a model compound, has provided insights into the biodegradation mechanisms of related compounds (Zhang et al., 2004).

Fluorescent Probes in Cell Imaging

The compound's derivatives are used in the development of fluorescent probes for imaging biological membranes and cells. For instance, probes derived from this compound have been used for observing lipid rafts in live cells and tissues using two-photon microscopy, offering valuable tools for biological research and medical diagnostics (Kim et al., 2008).

Membrane Science and Polymer Chemistry

Methyl 6-fluorosulfonylnaphthalene-2-carboxylate related compounds are used in the field of membrane science and polymer chemistry. For example, the synthesis of sulfonated polybenzothiazoles containing naphthalene for use as proton exchange membranes demonstrates the application of these compounds in developing new materials with enhanced properties like solubility, stability, and conductivity (Wang et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 6-fluorosulfonylnaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO4S/c1-17-12(14)10-3-2-9-7-11(18(13,15)16)5-4-8(9)6-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARVBSZTVNMAAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-fluorosulfonylnaphthalene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide](/img/structure/B3008280.png)

![1,3,7-trimethyl-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3008287.png)

![4-methyl-N,N-dipropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B3008295.png)

![3-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3008297.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B3008298.png)